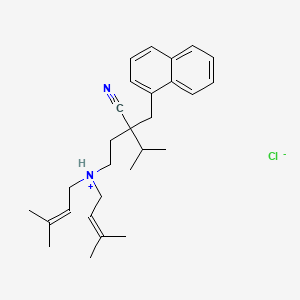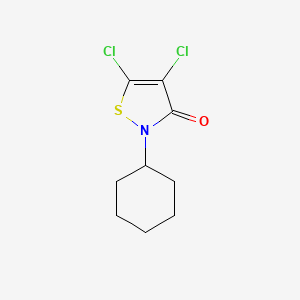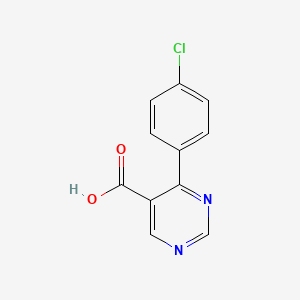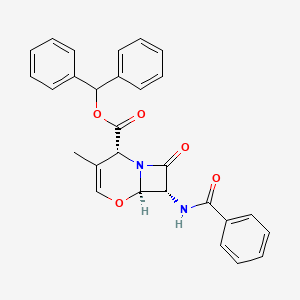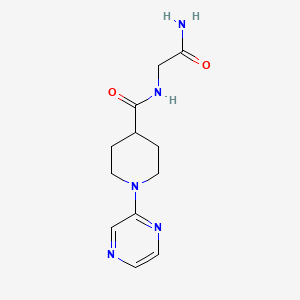![molecular formula C11H12ClNO3S B13764519 Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester CAS No. 63148-80-1](/img/structure/B13764519.png)
Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a thioester group, a chloro-substituted phenyl ring, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester typically involves the reaction of ethanethioic acid with a suitable amine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also require controlled temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or ammonia.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanethioic acid, S-(2-methoxyphenyl) ester
- Ethanethioic acid, S-propyl ester
Uniqueness
Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro-substituted phenyl ring and the thioester group makes it particularly versatile in various chemical reactions and applications.
Propiedades
Número CAS |
63148-80-1 |
|---|---|
Fórmula molecular |
C11H12ClNO3S |
Peso molecular |
273.74 g/mol |
Nombre IUPAC |
S-[2-(5-chloro-2-hydroxy-4-methylanilino)-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C11H12ClNO3S/c1-6-3-10(15)9(4-8(6)12)13-11(16)5-17-7(2)14/h3-4,15H,5H2,1-2H3,(H,13,16) |
Clave InChI |
MRMIFRUIXQBIGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)NC(=O)CSC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
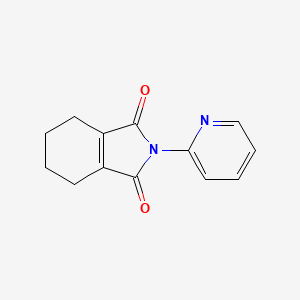

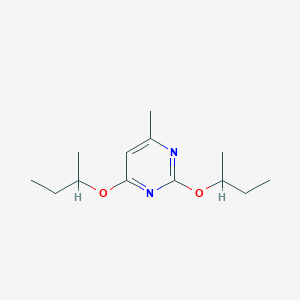


![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
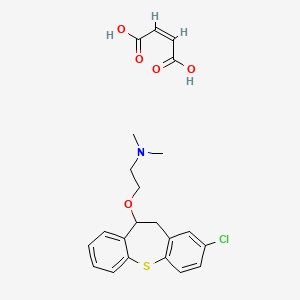
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)
